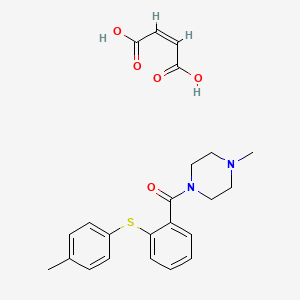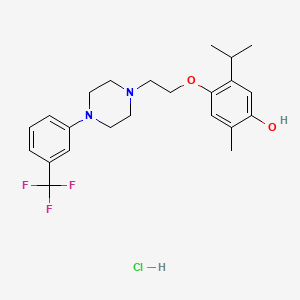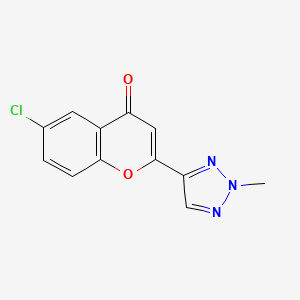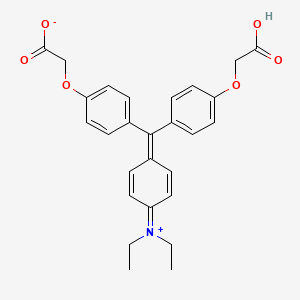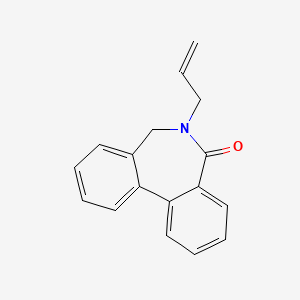
Glutamine, N-2-mercaptoethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutamine, N-2-mercaptoethyl- is a compound that combines the amino acid glutamine with a mercaptoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glutamine, N-2-mercaptoethyl- typically involves the reaction of glutamine with a mercaptoethyl reagent under controlled conditions. One common method involves the use of a mixed acid anhydride intermediate, which reacts with glutamine to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of Glutamine, N-2-mercaptoethyl- may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Glutamine, N-2-mercaptoethyl- can undergo various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The mercaptoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Glutamine, N-2-mercaptoethyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Glutamine, N-2-mercaptoethyl- involves its interaction with various molecular targets and pathways. It can act as a precursor for the synthesis of other important biomolecules and can modulate cellular processes such as metabolism, cell proliferation, and apoptosis . The compound’s effects are mediated through its interaction with enzymes and signaling pathways, including the nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPKs) pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Glutamine, N-2-mercaptoethyl- include:
N-(2-Mercaptoethyl)acetamide: A compound with similar mercaptoethyl functionality but different amino acid backbone.
N,N′ Bis-(2-Mercaptoethyl) Isophthalamide: Another thiol-containing compound with different structural features.
α-Ketoglutaramate: A metabolite of glutamine with distinct biochemical properties.
Uniqueness
Glutamine, N-2-mercaptoethyl- is unique due to its combination of the amino acid glutamine with a mercaptoethyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
45102-60-1 |
|---|---|
Molekularformel |
C7H14N2O3S |
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
(2S)-2-amino-5-oxo-5-(2-sulfanylethylamino)pentanoic acid |
InChI |
InChI=1S/C7H14N2O3S/c8-5(7(11)12)1-2-6(10)9-3-4-13/h5,13H,1-4,8H2,(H,9,10)(H,11,12)/t5-/m0/s1 |
InChI-Schlüssel |
DACAJQHNYZRUTJ-YFKPBYRVSA-N |
Isomerische SMILES |
C(CC(=O)NCCS)[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CC(=O)NCCS)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


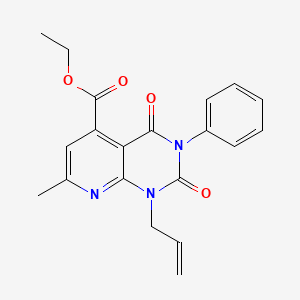

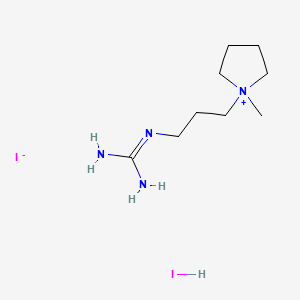
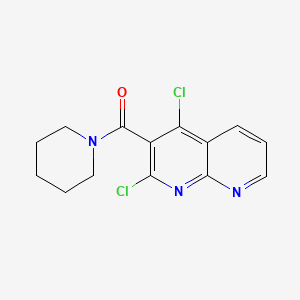



![4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one](/img/structure/B12719650.png)
